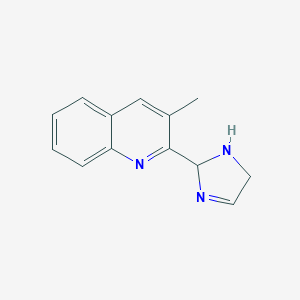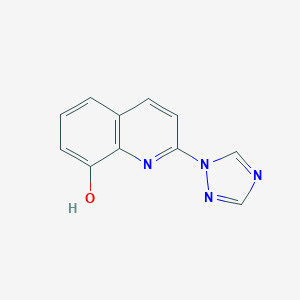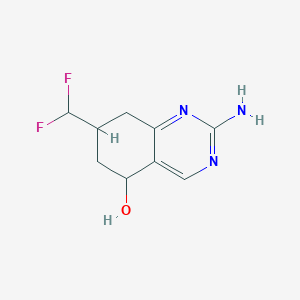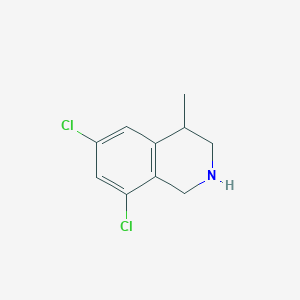
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline is a heterocyclic compound that features both imidazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 2-chloro-3-methylquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: Imidazole-N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
- 2-(1H-imidazol-2-yl)-3-methylquinoline
- 2-(2,5-dihydro-1H-imidazol-2-yl)-6-methylquinoline
- 2-(2,5-dihydro-1H-imidazol-2-yl)-3-ethylquinoline
Uniqueness
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline is unique due to the specific positioning of the imidazole and methyl groups, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline |
InChI |
InChI=1S/C13H13N3/c1-9-8-10-4-2-3-5-11(10)16-12(9)13-14-6-7-15-13/h2-6,8,13,15H,7H2,1H3 |
InChI 键 |
XMDLCVBDVIODEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N=C1C3NCC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)






![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)


![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
